molecular formula C23H18ClN3O2S B2689085 4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide CAS No. 941869-72-3

4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide

Cat. No.: B2689085
CAS No.: 941869-72-3
M. Wt: 435.93
InChI Key: NAXRNRSSBDWQOD-UHFFFAOYSA-N
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Description

4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of various functional groups in this compound makes it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Chlorine and Methyl Groups: Chlorination and methylation reactions are carried out to introduce the chlorine and methyl groups at the desired positions on the benzothiazole ring.

    Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

    Coupling with Pyridine Derivative: The final step involves coupling the benzothiazole derivative with a pyridine derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetyl-N-(5-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide
  • 4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide
  • 4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Uniqueness

The uniqueness of 4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the acetyl, chloro, and pyridine groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2S/c1-14-19(24)7-8-20-21(14)26-23(30-20)27(13-16-9-11-25-12-10-16)22(29)18-5-3-17(4-6-18)15(2)28/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXRNRSSBDWQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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